(3,4-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone
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Overview
Description
(3,4-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone is an organic compound that features a combination of a dimethoxyphenyl group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone can be achieved through several methods. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with 1-methylimidazole in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often requiring a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (3,4-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its imidazole ring can interact with various biological targets, making it a candidate for the development of new therapeutic agents .
Medicine
In medicine, this compound is explored for its potential anti-inflammatory and anticancer properties. Its ability to modulate specific molecular pathways makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of (3,4-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride
- (3-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride
- N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride
Uniqueness
Compared to similar compounds, (3,4-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both methoxy groups and the imidazole ring allows for versatile reactivity and interaction with various targets .
Properties
CAS No. |
61496-25-1 |
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Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-(1-methylimidazol-2-yl)methanone |
InChI |
InChI=1S/C13H14N2O3/c1-15-7-6-14-13(15)12(16)9-4-5-10(17-2)11(8-9)18-3/h4-8H,1-3H3 |
InChI Key |
REHHCWAPLUGNKV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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